3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride
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Overview
Description
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a cyclopenta[b]pyridine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]pyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.
Introduction of halogen atoms: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like azides or nitriles.
Scientific Research Applications
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride can be compared with other similar compounds, such as:
3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Lacks the bromine atom and has a ketone group instead of an amine group.
2-bromo-3-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine: Similar structure but with different positions of the bromine and chlorine atoms.
5H,6H,7H-cyclopenta[b]pyridin-7-amine: Lacks both halogen atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the amine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2751615-28-6 |
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Molecular Formula |
C8H9BrCl2N2 |
Molecular Weight |
284 |
Purity |
95 |
Origin of Product |
United States |
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